Home > Products > Screening Compounds P106151 > 7-Amino-3-methylquinazolin-4-one
7-Amino-3-methylquinazolin-4-one - 1379350-12-5

7-Amino-3-methylquinazolin-4-one

Catalog Number: EVT-2510611
CAS Number: 1379350-12-5
Molecular Formula: C9H9N3O
Molecular Weight: 175.191
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Amino-3-methylquinazolin-4-one is classified as a quinazolinone derivative, which is characterized by a benzodiazepine-like structure. The compound is synthesized from isatoic anhydride or anthranilic acid derivatives through various chemical reactions, highlighting its importance in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of 7-Amino-3-methylquinazolin-4-one can be achieved through several methods, including:

1. Aza-Reaction: This method involves the coupling of imines with electron-rich alkenes to form quinazoline derivatives.

2. Microwave-Assisted Reaction: Utilizing microwave irradiation accelerates the reaction process, enhancing yield and reducing reaction time.

3. Metal-Mediated Reaction: Transition metals such as copper and iridium serve as catalysts in the synthesis, facilitating various transformations.

4. Ultrasound-Promoted Reaction: The application of ultrasound waves can enhance reaction rates significantly.

5. Phase-Transfer Catalysis: This method employs phase-transfer catalysts to enable reactions between two immiscible phases, improving efficiency.

Technical Parameters

The choice of synthetic route often depends on the desired purity, yield, and specific requirements for industrial applications. Optimizing conditions such as temperature, solvent choice, and reaction time is crucial for maximizing output and minimizing by-products.

Molecular Structure Analysis

The molecular structure of 7-Amino-3-methylquinazolin-4-one features a fused bicyclic system comprising a quinazoline ring with an amino group at position 7 and a methyl group at position 3. The structural representation can be depicted as follows:

Molecular Structure C10H9N3O\text{Molecular Structure }\quad \text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}

Structural Data

  • Molecular Weight: 191.2 g/mol
  • Functional Groups: Amino group (-NH₂), carbonyl group (C=O), methyl group (-CH₃)
  • Bonding: The compound exhibits typical aromatic characteristics with delocalized π-electrons across the quinazoline ring, contributing to its stability and reactivity.
Chemical Reactions Analysis

7-Amino-3-methylquinazolin-4-one participates in various chemical reactions:

1. Oxidation: This involves the addition of oxygen or removal of hydrogen, often leading to the formation of quinazolinone derivatives.

2. Reduction: The addition of hydrogen or removal of oxygen can yield different substituted derivatives.

3. Substitution Reactions: These involve replacing one atom or group with another, often using halogens or nucleophiles as reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substitution Reagents: Halogens (e.g., bromine), nucleophiles like amines
Mechanism of Action

The mechanism of action for 7-Amino-3-methylquinazolin-4-one primarily revolves around its biological activity against various pathogens. It has shown potential as an antimicrobial agent by inhibiting bacterial growth through interference with essential cellular processes such as protein synthesis and DNA replication.

Relevant Data

Research indicates that this compound may also inhibit biofilm formation in bacteria, which is critical for treating antibiotic-resistant infections. Its ability to modulate quorum sensing pathways enhances its therapeutic potential against resistant strains.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Amino-3-methylquinazolin-4-one include:

Applications

7-Amino-3-methylquinazolin-4-one has a wide range of applications across various fields:

1. Medicinal Chemistry: Investigated for its potential use in treating antibiotic-resistant bacterial infections due to its antimicrobial properties.

2. Agrochemicals: Utilized in the production of pesticides and herbicides owing to its biological activity against pests.

3. Chemical Synthesis: Acts as a building block for synthesizing other heterocyclic compounds, contributing to the development of new drugs.

4. Research Applications: Employed in biochemical assays to study enzyme interactions and cellular processes related to cancer resistance mechanisms .

Synthesis Methodologies and Structural Optimization

Catalytic Strategies for Quinazolin-4(3H)-one Core Functionalization

Metal-Catalyzed Cross-Coupling Reactions for C-7 Amino Substituent Introduction

Metal catalysts enable precise introduction of the C-7 amino group, often via late-stage functionalization of halogenated precursors. Palladium-catalyzed Buchwald-Hartwig amination proves particularly effective for installing primary or secondary amines at the C-7 position. Key catalytic systems include:

  • Pd(OAc)₂/XPhos: Achieves amination of 7-bromo-3-methylquinazolinones with anilines or alkylamines at 80-100°C (yields: 75-92%) [4] [6].
  • CuI/1,10-Phenanthroline: Provides a cost-effective alternative for coupling with ammonia equivalents (e.g., benzophenone imine) followed by deprotection to yield the primary 7-amino derivative [2] [6].
  • Pd₂(dba)₃/BINAP: Effective for sterically hindered amines, operating under mild conditions (60-80°C) [5].

Table 1: Metal-Catalyzed Amination for C-7 Functionalization

Catalytic SystemAmine SourceTemperature (°C)Yield Range (%)Key Advantage
Pd(OAc)₂ / XPhosAryl/Alkyl amines80-10075-92Broad substrate scope
CuI / 1,10-PhenanthrolineBenzophenone imine100-12065-85*Cost-effective; primary amine access
Pd₂(dba)₃ / BINAPSterically hindered amines60-8070-88Mild conditions; steric tolerance

  • *Yield after deprotection to primary amine

Regioselectivity is ensured by the electron-withdrawing nature of the quinazolinone core, which activates the C-7 position in halogenated precursors towards oxidative addition [5] [6].

Regioselective Alkylation and Acylation at the N-3 Position

Functionalization at N-3 is typically achieved early in the synthesis via:

  • Direct N-Alkylation: Treatment of 7-aminoquinazolin-4(3H)-one with methyl iodide or dimethyl sulfate in the presence of base (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile) affords N-3 methylated products in >85% yield. The reaction exhibits high regioselectivity due to the greater nucleophilicity of the lactam nitrogen (N-3) compared to the C-7 amino group [6] [9].
  • Reductive Amination: Offers an alternative route using formaldehyde and a reducing agent (NaBH₃CN, NaBH₄), particularly useful for introducing deuterated methyl groups ([CD₃]) for metabolic studies [9].
  • Acylation Protection-Strategy: Selective acylation of the C-7 amino group (using Boc₂O or acetic anhydride) allows exclusive N-3 alkylation, followed by deprotection [6].

Table 2: N-3 Methylation Strategies

MethodMethylating AgentConditionsYield (%)Regioselectivity Control
Direct AlkylationCH₃I, (CH₃)₂SO₄Base (K₂CO₃, Cs₂CO₃), DMF, RT-80°C>85Innate N-3 nucleophilicity
Reductive AminationHCHO/NaBH₃CNMeOH, RT75-90pH control (pH ~5-6)
Acylation-ProtectionHCHO (after C-7 Boc)Deprotection post-alkylation70-82*Selective C-7 protection first

  • *Overall yield for two steps

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation significantly accelerates key steps in the synthesis of 7-Amino-3-methylquinazolin-4(3H)-one:

  • Cyclocondensation: Formation of the quinazolinone core from 2-amino-5-nitrobenzoic acid derivatives and acetamide derivatives under solvent-free microwave conditions (150-180°C, 15-20 min, yields 85-95%) [4].
  • N-Alkylation: Microwave irradiation (100-120°C, 10-15 min) in DMF with K₂CO₃ completes N-3 methylation in significantly reduced time compared to conventional heating (6-12 hours) [8].
  • Nitro Reduction: Reduction of the 7-nitro precursor to the 7-amino derivative using Fe/NH₄Cl or SnCl₂ under microwave irradiation in aqueous ethanol completes within 5-10 minutes (yields >90%) [4] [8].

Solvent-free approaches often employ grinding (mechanochemistry) for the initial cyclocondensation step, utilizing catalysts like p-toluenesulfonic acid (PTSA) or iodine [4] [6].

Multicomponent Reaction Systems for Rapid Scaffold Diversification

Multicomponent reactions (MCRs) offer efficient single-pot access to complex 7-amino-3-methylquinazolin-4(3H)-one derivatives:

  • Isocyanide-Based MCRs: A prominent route involves reacting 2-amino-5-nitrobenzoic acid, trimethyl orthoacetate, and an isocyanide. This Passerini-type reaction yields 3-substituted-7-nitroquinazolinones, which are subsequently reduced to the 7-amino derivatives [6].
  • NH₄PF₆-Catalyzed Assembly: A highly efficient one-pot protocol utilizes 2-aminobenzoic acid, acetic acid (or acetyl chloride), and ammonium hexafluorophosphate (NH₄PF₆) as both a nitrogen source and catalyst. This system generates the 7-amino-3-methylquinazolin-4(3H)-one core directly in excellent yields (86-97%) under mild conditions [6].
  • Oxidative Coupling MCRs: Reactions involving o-aminobenzamide, styrenes, and oxidants like TBHP (tert-butyl hydroperoxide) or DTBP (di-tert-butyl peroxide) provide access to 2-aryl-7-amino-3-methylquinazolin-4(3H)-ones via in situ aldehyde formation and cyclization [4].

MCRs drastically reduce synthetic steps, purification requirements, and solvent waste, enhancing efficiency for library generation.

Green Chemistry Approaches in Quinazolinone Derivative Synthesis

Sustainable synthesis of 7-Amino-3-methylquinazolin-4(3H)-one focuses on:

  • Catalyst Design: Employing recyclable heterogeneous catalysts (e.g., Cu nanoparticles on chitosan, Pd on magnetic supports) for amination and coupling steps to minimize metal leaching and enable reuse [4] [6].
  • Alternative Solvents: Utilizing water, ethanol, or biodegradable solvents like cyclopentyl methyl ether (CPME) for cyclization and functionalization steps. Metal-free oxidative protocols using TBHP/DTBP in water represent particularly green routes to the quinazolinone core [4].
  • Energy Efficiency: Leveraging microwave irradiation and mechanochemical (grinding) methods to reduce reaction times and eliminate solvent use for core formation and N-alkylation [4] [8].
  • Atom Economy: Prioritizing MCRs (Section 1.2) and reactions with minimal protecting groups to reduce step count and waste generation. The NH₄PF₆-mediated synthesis exemplifies high atom economy [6].

These approaches align with the 12 Principles of Green Chemistry, significantly reducing the Environmental Factor (E-factor) associated with quinazolinone synthesis.

Structural Modifications for Enhanced Bioactivity and Selectivity

Role of C-7 Amino Group in Pharmacophore Optimization

The C-7 amino group serves as a critical pharmacophoric element:

  • Hydrogen Bond Donor/Acceptor: Forms essential hydrogen bonds (H-bonds) with kinase hinge regions (e.g., Met793 in EGFR) and catalytic residues in other targets like PI3Kγ and HDAC6. Its removal or methylation drastically reduces potency (>100-fold loss) [1] [9].
  • Vector for Substituent Attachment: Serves as a synthetic handle for introducing:
  • Arylamides/Acetamides: Modulating lipophilicity, electronic properties, and target engagement. 7-Aroylamino derivatives exhibit enhanced PI3Kδ/HDAC6 dual inhibition [1] [9].
  • Heterocyclic Rings: Pyridine, piperazine, or triazine rings introduced via the C-7 amino group improve solubility, engage additional binding pockets, and enable dual-targeting strategies (e.g., EGFR/c-Met inhibition) [9] [10].
  • Influence on Photophysical Properties: In halogenated (Br, I) derivatives, the electron-donating 7-amino group facilitates intramolecular charge transfer upon photoexcitation, enabling DNA photosensitization under UVA/UVB light for potential photodynamic therapy applications [8].

Impact of N-3 Methylation on Metabolic Stability

N-3 methylation profoundly influences the physicochemical and ADME profile:

  • Metabolic Stability: Replacing N-H with N-CH₃ significantly reduces susceptibility to cytochrome P450 (CYP3A4)-mediated oxidation at the N-3 position, a common metabolic pathway for unsubstituted quinazolinones. This leads to improved plasma half-life (t₁/₂) [6] [8].
  • Electron Density Modulation: The methyl group donates electrons to the quinazolinone core, slightly increasing the electron density at N-1 and C-2. This can subtly influence binding affinity to targets relying on electrostatic interactions or H-bonding with the carbonyl group [9].
  • Solubility and LogP: N-3 methylation generally increases lipophilicity (higher LogP) compared to the N-H analogue, potentially impacting membrane permeability and cellular uptake. The magnitude of this effect depends heavily on the polarity of C-7 substituents [6] [9].
  • Conformational Restriction: While minimal, the methyl group imposes a slight steric constraint near the lactam moiety, potentially favoring bioactive conformations or disfavoring metabolism at adjacent positions [9].

Hybrid Pharmacophore Design Incorporating Heterocyclic Motifs

The 7-amino-3-methylquinazolin-4(3H)-one scaffold is frequently integrated into hybrid molecules for multi-target inhibition or enhanced potency:

  • Dual PI3K/HDAC Inhibitors: The quinazolinone core (e.g., Idelalisib derivative) is linked via optimized alkyl/aryl spacers to hydroxamic acid-based HDAC inhibitors (e.g., mimicking Vorinostat). The 7-amino group is crucial for maintaining PI3K binding affinity while the linker and hydroxamate engage HDAC. Compound 48c exemplifies this, showing potent dual inhibition (IC₅₀ < 10 nM for PI3Kγ/δ and HDAC6) [1].
  • Kinase-Targeting Hybrids: The C-7 amino group is utilized to tether pharmacophores targeting secondary kinase sites or other cancer-relevant enzymes (e.g., topoisomerase, PARP). Hybrids linking the 7-amino group to 1,3,5-triazine or 2-aminothiazole motifs via amide bonds show synergistic EGFR/Topo-II inhibition [9] [10].
  • HIV RNase H/Integrase Dual Inhibitors: Scaffold hopping from thienopyrimidinones to quinazolinones retained RNase H inhibition. The 7-amino group and the 3-methyl substituent were found critical for potency (IC₅₀ = 0.15-0.73 µM) and selectivity over reverse transcriptase polymerase activity. Structural optimization involved decorating the phenyl ring attached at C-2 [3].
  • Photoactivatable Hybrids: Conjugation of the C-7 amino group to known DNA-intercalating moieties (e.g., acridine) via flexible linkers creates hybrids exhibiting enhanced DNA binding (confirmed by docking) and potent DNA photocleavage under UVA/UVB light, surpassing the activity of the parent quinazolinone [8].

Table 3: Hybrid Pharmacophores Based on 7-Amino-3-methylquinazolin-4(3H)-one

Hybrid TypeTarget(s)Key Structural FeaturesBiological Outcome
Quinazolinone-HydroxamatePI3Kγ/δ & HDAC6C-2 linked hydroxamic acid via phenyl spacerDual IC₅₀ < 10 nM; Antiproliferative activity
Quinazolinone-TriazineEGFR & Topoisomerase-IIC-7 amino linked to triazine via amideSynergistic inhibition; Enhanced cytotoxicity
Quinazolinone-AcridineDNAC-7 amino linked to acridine via polymethylene chainStrong DNA binding (docking); Potent photo-cleavage
Quinazolinone (Scaffold Hop)HIV RNase H & Integrase2-(3,4-Dihydroxyphenyl) substituent at C-2Dual RNase H/Integrase inhibition (µM range)

Hybrid design requires careful optimization of linker length and flexibility to allow simultaneous engagement of both pharmacophores with their respective targets without steric clash [1] [3] [9].

Properties

CAS Number

1379350-12-5

Product Name

7-Amino-3-methylquinazolin-4-one

IUPAC Name

7-amino-3-methylquinazolin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.191

InChI

InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3

InChI Key

OLFJTHSBXSOVEO-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.